molecular formula C9H16O5 B008374 Diethyl 2-hydroxypentanedioate CAS No. 69134-53-8

Diethyl 2-hydroxypentanedioate

Cat. No.: B008374
CAS No.: 69134-53-8
M. Wt: 204.22 g/mol
InChI Key: DYLHSDCNOUDICA-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxypentanedioate is a chemical compound with the molecular formula C9H16O5. It is a diester obtained by the formal condensation of both carboxy groups of 2-hydroxyglutaric acid with two molecules of ethanol

Preparation Methods

Diethyl 2-hydroxypentanedioate can be synthesized through the esterification of 2-hydroxyglutaric acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl 2-hydroxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of diethyl 2-oxopentanedioate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-hydroxypentanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in biochemical reactions that are essential for cellular function. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. The ester groups can undergo hydrolysis to release 2-hydroxyglutaric acid, which further participates in metabolic pathways.

Comparison with Similar Compounds

Diethyl 2-hydroxypentanedioate is similar to other diesters of dicarboxylic acids, such as diethyl succinate and diethyl malonate. its unique structure, with a hydroxyl group on the carbon chain, distinguishes it from these compounds. This hydroxyl group imparts different chemical reactivity and biological activity compared to other diesters. Similar compounds include:

These compounds share similar ester functional groups but differ in their specific chemical and biological properties.

Properties

IUPAC Name

diethyl 2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHSDCNOUDICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533579
Record name Diethyl 2-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69134-53-8
Record name Diethyl 2-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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